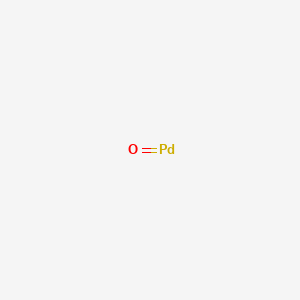

Palladium(II) oxide

Vue d'ensemble

Description

Synthesis Analysis

Palladium(II) oxide can be synthesized from palladium(II) gatifloxacin complexes, which act as bio-precursors. These complexes undergo thermal decomposition in an oxygenated medium at 600°C for 3 hours, resulting in nano-metric palladium(II) oxide. This process is characterized by its reliance on bio-precursors and offers a novel route to obtain PdO with specific physicochemical properties, including catalytic efficiency in decomposition reactions of H2O2 (Althubeiti, 2020).

Molecular Structure Analysis

The molecular structure of palladium(II) oxide is influenced by the synthesis method and conditions. The nano-metric scale of the synthesized PdO suggests a high surface area, which is beneficial for catalytic applications. The structural analysis typically involves techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM), providing insight into the crystalline structure and morphology that directly affect its reactivity and catalytic properties.

Chemical Reactions and Properties

Palladium(II) oxide is involved in various chemical reactions, including C-H activation and C-O bond-forming reactions, which are crucial in organic synthesis. An electrochemical strategy has been developed to oxidize PdII to PdIII or PdIV, promoting C-O reductive elimination. This method overcomes the limitations of traditional oxidants, highlighting the versatility and efficiency of PdO in facilitating challenging chemical transformations without the drawbacks of poor atom economy and undesired byproducts (Yang et al., 2017).

Applications De Recherche Scientifique

-

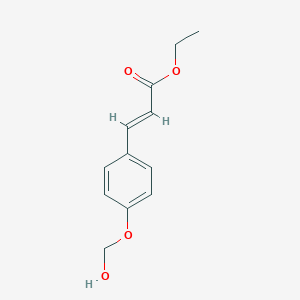

Catalytic Hydrogenation in Organic Synthesis

- Field : Organic Chemistry

- Application : Palladium(II) oxide is used as a catalyst for hydrogenation in organic synthesis .

- Method : The exact method can vary, but generally involves the palladium(II) oxide being used to catalyze the addition of hydrogen (H2) across unsaturated bonds in organic compounds .

- Results : The result is the conversion of unsaturated compounds (like alkenes and alkynes) into their saturated counterparts (like alkanes) .

-

Gas Sensing

- Field : Environmental Monitoring

- Application : Palladium(II) oxide nanostructures have been employed for oxidizing gas detection .

- Method : Thin and ultrathin films of palladium(II) oxide were prepared by thermal oxidation at dry oxygen of previously formed pure palladium layers on various substrates .

- Results : At ozone and nitrogen dioxide detection, PdO films prepared by oxidation at T = 870 K have demonstrated good values of sensitivity, signal stability, operation speed, and reproducibility of sensor response .

-

Energy Storage Systems

- Field : Energy Storage

- Application : Researchers are studying palladium oxide’s potential in energy storage systems .

- Method : The structure of palladium oxide is conducive to ion insertion and extraction, the fundamental process in rechargeable batteries .

- Results : While the research is ongoing, palladium oxide has exhibited promise in environmental applications .

-

Synthesis of Palladium Nanoparticles

- Field : Nanotechnology

- Application : Palladium(II) oxide is used in the synthesis of palladium nanoparticles .

- Method : Various chemical and physical methods are used for the synthesis of palladium nanoparticles .

- Results : Palladium nanoparticles have a wide range of applications not only in chemical catalysis, but also for example in hydrogen sensing and storage, and in medicine in photothermal, antibacterial, and anticancer therapies .

-

Ozonation Catalyst

- Field : Environmental Science

- Application : Palladium(II) oxide can be used as a catalyst for ozonation of oxalate, enhancing the degradation of recalcitrant organics in polluted water .

- Method : Ceria supported Palladium(II) oxide is used in the ozonation process .

- Results : This process enhances the degradation of recalcitrant organics in polluted water .

-

Manufacture of Resistance Thermometers

- Field : Thermodynamics

- Application : Palladium(II) oxide is used in the manufacture of resistance thermometers .

- Method : The predictable change in electrical resistance of palladium(II) oxide with temperature is used to measure heat .

- Results : This reliability, coupled with the compound’s stability, makes palladium(II) oxide a material of choice in these applications .

-

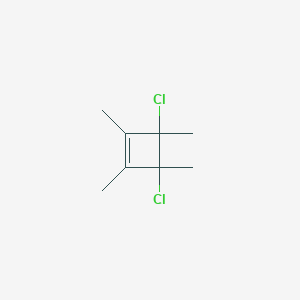

Oxidation Reactions of Hydrocarbons

- Field : Chemical Industry

- Application : Palladium(II) oxide is widely used as an efficient catalyst for oxidation reactions of hydrocarbons .

- Method : The exact method can vary, but generally involves the palladium(II) oxide being used to catalyze the oxidation of hydrocarbons .

- Results : The result is the conversion of hydrocarbons into their oxidized counterparts .

-

Fabrication of Gas Sensors

- Field : Electronics

- Application : Palladium(II) oxide is used for the fabrication of gas sensors .

- Method : The exact method can vary, but generally involves the use of palladium(II) oxide in the manufacturing process of gas sensors .

- Results : The gas sensors made with palladium(II) oxide can detect various gases with high sensitivity .

Safety And Hazards

Orientations Futures

Research is ongoing to broaden the utility of Palladium(II) oxide. Its notable semiconducting properties have gained considerable attention in the electronics and semiconductor industry . It is also being explored for its capacity to serve as a photodegradable catalyst in the breakdown of organic pollutants .

Propriétés

IUPAC Name |

oxopalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEQXAKJSGXAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OPd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11113-77-2 (cpd with unspecified MF) | |

| Record name | Palladium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90894899 | |

| Record name | Palladium monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; Insoluble in water; [Merck Index] Black odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Palladium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Palladium(II) oxide | |

CAS RN |

1314-08-5 | |

| Record name | Palladium oxide (PdO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium oxide (PdO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium monoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.